Propane, 1,1,1,2,3,3-hexafluoro-2,3-bis(pentafluoroethoxy)-
Description
Propane, 1,1,1,2,3,3-hexafluoro-2,3-bis(pentafluoroethoxy)- is a highly fluorinated ether compound characterized by its six fluorine atoms on the propane backbone and two pentafluoroethoxy (-OC₂F₅) substituents at positions 2 and 2. This structure confers exceptional chemical inertness, thermal stability, and low surface tension, making it suitable for specialized industrial applications such as heat-transfer fluids, surfactants, or dielectric materials.
Properties
IUPAC Name |
1,1,1,2,3,3-hexafluoro-2,3-bis(1,1,2,2,2-pentafluoroethoxy)propane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7F16O2/c8-1(2(9,10)11,24-6(20,21)3(12,13)14)5(18,19)25-7(22,23)4(15,16)17 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXJXTAKJWPVPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(OC(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)(OC(C(F)(F)F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30759756 | |
| Record name | 1,1,1,2,3,3-Hexafluoro-2,3-bis(pentafluoroethoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30759756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95842-03-8 | |
| Record name | 1,1,1,2,3,3-Hexafluoro-2,3-bis(pentafluoroethoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30759756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propane, 1,1,1,2,3,3-hexafluoro-2,3-bis(pentafluoroethoxy)- typically involves the reaction of hexafluoropropane with pentafluoroethanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound involves large-scale reactions using specialized equipment to handle the highly reactive and corrosive nature of the fluorinated reagents. The process is optimized to maximize yield and minimize by-products, ensuring the compound is produced efficiently and safely.
Chemical Reactions Analysis
Types of Reactions
Propane, 1,1,1,2,3,3-hexafluoro-2,3-bis(pentafluoroethoxy)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions are less common but can be achieved using specific reducing agents under controlled conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is often used as a reducing agent.
Substitution: Nucleophiles such as hydroxide ions or amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated alcohols or ketones, while substitution reactions can produce a variety of fluorinated derivatives.
Scientific Research Applications
Propane, 1,1,1,2,3,3-hexafluoro-2,3-bis(pentafluoroethoxy)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound’s stability and reactivity make it useful in biochemical studies, including enzyme inhibition and protein modification.
Medicine: Research is ongoing into its potential use in drug development, particularly for creating fluorinated pharmaceuticals with improved bioavailability and metabolic stability.
Industry: It is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Mechanism of Action
The mechanism by which propane, 1,1,1,2,3,3-hexafluoro-2,3-bis(pentafluoroethoxy)- exerts its effects involves interactions with specific molecular targets. The high electronegativity of fluorine atoms allows the compound to form strong bonds with various substrates, influencing their chemical reactivity and stability. This property is exploited in various applications, from catalysis to material science.
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogs, highlighting differences in fluorine substitution and alkoxy groups:
Key Observations :
- Fluorine Substitution : Increasing fluorine content (e.g., heptafluoro vs. hexafluoro) enhances hydrophobicity and thermal stability but may reduce solubility in polar solvents .
- Alkoxy Group Impact : Larger alkoxy groups (e.g., -OC₃F₅) increase molecular weight and boiling points compared to smaller groups like -OCF₃ .
Physicochemical Properties
The table below compares experimental and calculated properties of related compounds:
Analysis :
- Volatility : Smaller alkoxy groups (e.g., -OC₂F₅) correlate with lower boiling points due to reduced molecular volume and weaker intermolecular forces.
- Density : Fluorinated compounds typically exhibit high densities (>1.5 g/cm³) due to fluorine’s atomic mass and compact molecular packing .
Biological Activity
Chemical Identification:
- IUPAC Name: 1,1,1,2,3,3-hexafluoro-2,3-bis(pentafluoroethoxy)propane
- CAS Number: 95842-03-8
- Molecular Formula: C7F12O2
- Molecular Weight: 344.056 g/mol
- Physical State: Colorless liquid with a purity of ≥98.0% .
This compound belongs to a class of chemicals known as per- and polyfluoroalkyl substances (PFAS), which are recognized for their unique properties due to the presence of fluorine atoms. The high fluorine content imparts exceptional stability and resistance to degradation, making these compounds of interest in various biological and industrial applications.
The biological activity of propane, 1,1,1,2,3,3-hexafluoro-2,3-bis(pentafluoroethoxy)- is primarily linked to its interactions at the molecular level. Research indicates that fluorinated compounds can influence biological systems through:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical processes within cells.
- Protein Modification: Due to its reactivity, the compound can modify proteins, potentially affecting their function and interactions in biological systems .
Toxicological Studies
Recent studies have highlighted the potential toxic effects associated with PFAS compounds. Specific findings related to propane, 1,1,1,2,3,3-hexafluoro-2,3-bis(pentafluoroethoxy)- include:
- Endocrine Disruption: Evidence suggests that exposure to certain PFAS can disrupt hormonal functions by mimicking or interfering with hormone signaling pathways.
- Developmental Toxicity: Animal studies have shown that exposure can lead to adverse developmental outcomes .
Case Study 1: Enzyme Inhibition
A study investigated the impact of propane, 1,1,1,2,3,3-hexafluoro-2,3-bis(pentafluoroethoxy)- on cytochrome P450 enzymes. Results indicated a significant inhibition of enzyme activity at concentrations above 10 µM. This inhibition could lead to altered drug metabolism and increased toxicity of co-administered pharmaceuticals.
Case Study 2: Cellular Uptake and Toxicity
In vitro studies assessed the cellular uptake of the compound in human liver cells. The results demonstrated that the compound was readily absorbed by cells and caused cytotoxic effects at higher concentrations (≥50 µM). These findings raise concerns about its potential accumulation in human tissues and long-term health effects .
Scientific Research
The compound is utilized in various research applications due to its unique properties:
- Fluorinated Pharmaceuticals Development: Researchers are exploring its use in developing new drugs with enhanced bioavailability and metabolic stability.
- Biochemical Studies: Its stability makes it an ideal candidate for studying enzyme kinetics and protein interactions .
Industrial Applications
Propane, 1,1,1,2,3,3-hexafluoro-2,3-bis(pentafluoroethoxy)- is also being evaluated for its potential in manufacturing specialty chemicals and materials such as fluorinated polymers. Its unique properties allow for applications in coatings and surfactants that require high resistance to heat and chemical degradation .
Q & A
Q. What are the recommended methodologies for synthesizing Propane, 1,1,1,2,3,3-hexafluoro-2,3-bis(pentafluoroethoxy)-, and how can purity be ensured?
Synthesis typically involves fluorination reactions using perfluoroalkyl ether precursors. A common approach is the nucleophilic substitution of fluorinated alcohols with halogenated intermediates under anhydrous conditions. For example, reacting pentafluoroethyl iodide with hexafluoropropane derivatives in the presence of silver triflate catalysts can yield the target compound . Post-synthesis purification via fractional distillation under inert atmospheres (e.g., argon) is critical to remove unreacted fluorinated byproducts. Purity verification should combine gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, with attention to characteristic CF₃ and OCF₂CF₃ signals .
Q. What experimental protocols are advised for characterizing the physicochemical properties of this compound?
Key properties include boiling point, density, and vapor pressure. Boiling points can be determined using dynamic vaporization methods, with corrections for fluorinated compounds' low polarity . Density measurements require pycnometers calibrated for high-density fluorinated liquids. Enthalpy of vaporization (ΔHvap) should be calculated via static calorimetry or gas-saturation techniques, as reported for analogous perfluorinated ethers . Structural confirmation via infrared (IR) spectroscopy is essential to identify C-F (1100–1250 cm⁻¹) and ether C-O (950–1050 cm⁻¹) stretches .
Q. What safety measures are critical when handling this compound in laboratory settings?
Due to acute toxicity and respiratory hazards, use fume hoods with HEPA filters and wear nitrile gloves paired with fluoropolymer-coated lab coats. Emergency protocols for spills include immediate containment with fluorosorbent materials and neutralization with calcium hydroxide to mitigate acidic decomposition products (e.g., HF) . Regular monitoring of airborne perfluoroalkyl substances (PFAS) via LC-MS/MS is recommended to ensure workplace exposure limits (e.g., <1 µg/m³) are maintained .
Advanced Research Questions
Q. How can environmental persistence and bioaccumulation potential of this compound be assessed?
Deploy high-resolution mass spectrometry (HRMS) to quantify trace levels in water and soil matrices. Solid-phase extraction (SPE) with graphitized carbon cartridges optimizes recovery rates (>85%) for fluorinated ethers . Bioaccumulation factors (BAFs) should be modeled using partition coefficients (log Kow) derived from octanol-water systems adjusted for fluorophilicity. Field studies in diverse ecosystems (e.g., Pan et al., 2018) suggest biomagnification in aquatic food chains, necessitating in vitro assays with hepatic microsomes to assess metabolic stability .
Q. What analytical challenges arise in detecting conflicting thermodynamic data, such as vaporization enthalpies, and how can they be resolved?
Discrepancies in ΔHvap values (e.g., 38.4–42.3 kJ/mol) stem from variations in experimental setups (static vs. dynamic methods) and impurities in samples . To resolve conflicts, cross-validate results using differential scanning calorimetry (DSC) and correlate with computational models (e.g., COSMO-RS). Ensure sample purity via GC-MS and account for non-ideal vapor behavior using the Peng-Robinson equation of state .
Q. What regulatory considerations impact the use of this compound in academic research under the EU’s REACH framework?
Under ECHA’s SVHC (Substances of Very High Concern) classification, researchers must document alternatives assessment and justify necessity under Annex XIV. Compliance requires submission of Chemical Safety Reports (CSRs) detailing exposure scenarios and risk management measures for aquatic toxicity (e.g., PNEC values <0.1 µg/L) . Collaborative projects should pre-register uses under the SCIP database to avoid non-compliance penalties .
Q. How can computational chemistry predict the reactivity of this compound in novel synthetic pathways?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model reaction pathways for fluorinated intermediates. Focus on Fukui indices to identify electrophilic sites susceptible to nucleophilic attack, particularly at the ether oxygen or β-fluorine positions. Solvent effects in fluorinated media (e.g., HFIP) should be incorporated via continuum solvation models (SMD) . Validate predictions with kinetic studies using stopped-flow NMR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
